

A Comparative Review of Current ULK1/2 Inhibitors, Featuring MR-2088

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Compound of Interest

Compound Name: MR-2088

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Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are key initiators of the autophagy pathway, a critical cellular process for degrading and recycling cellular components.[1] Dysregulation of autophagy is implicated in various diseases, including cancer, making ULK1/2 a compelling therapeutic target.[2] This guide provides a comparative analysis of current ULK1/2 inhibitors, with a special focus on the recently developed compound **MR-2088**, to aid researchers in selecting the appropriate tool compounds for their studies.

Introduction to ULK1/2 Inhibition

ULK1/2 are serine/threonine kinases that, upon activation by upstream signals such as those from AMPK and mTOR, phosphorylate downstream substrates to initiate the formation of the autophagosome.[1][3] Inhibiting ULK1/2 kinase activity is a direct approach to block the initiation of autophagy. This mechanism is being explored for its potential to sensitize cancer cells to conventional therapies and overcome drug resistance.[4] A number of small molecule inhibitors targeting ULK1/2 have been developed, each with distinct potency, selectivity, and cellular activity profiles.

Performance Comparison of ULK1/2 Inhibitors

The following tables summarize the quantitative data for several prominent ULK1/2 inhibitors, including **MR-2088**, to facilitate a direct comparison of their performance.

Table 1: In Vitro Potency of ULK1/2 Inhibitors

Inhibitor	ULK1 IC ₅₀ (nM)	ULK2 IC ₅₀ (nM)	Assay Method	Reference
MR-2088	2.0	-	LanthaScreen™ Binding Assay	[5]
DCC-3116	4.7	35	Not Specified	
SBP-7455	13	476	ADP-Glo	[6]
SBI-0206965	108	711	In vitro kinase assay	
ULK-100	1.6	2.6	Radiometric assay	
ULK-101	8.3	30	Radiometric assay	

Note: IC₅₀ values can vary depending on the assay conditions and ATP concentration.

Table 2: Cellular Activity and Selectivity of ULK1/2 Inhibitors

Inhibitor	Cellular EC ₅₀ (nM)	Selectivity Highlights	Downstream Effects	Reference
MR-2088	10	Relatively clean kinome-wide profile.	Inhibits phosphorylation of ATG13; prevents degradation of p62.	[5] [7]
DCC-3116	-	"Switch-control" inhibitor.	Decreased phosphorylation of pS318-ATG13.	[1] [8]
SBP-7455	328 (NanoBRET)	Improved binding affinity for ULK1/2 compared to SBI-0206965.	Inhibited starvation- induced autophagic flux.	[9] [10]
SBI-0206965	2400	Also inhibits FAK, Src, Abl, and Jak3.	Suppresses ULK1-mediated phosphorylation of Vps34.	[6]
ULK-100	83	-	Reduced Ser15 phosphorylation of Beclin 1.	
ULK-101	390	Cleanest kinome-wide profile among compared compounds.	Suppresses autophagy induction and autophagic flux.	

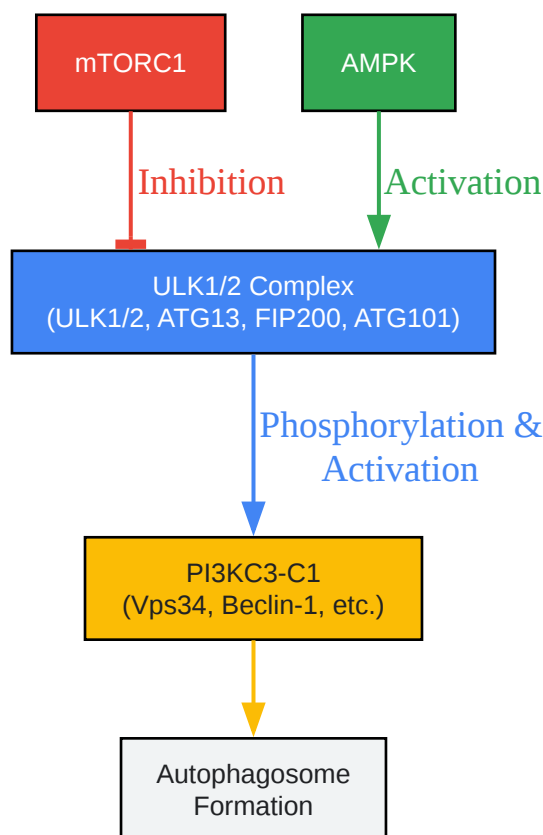
Featured Inhibitor: MR-2088

MR-2088 is a potent and selective ULK1/2 inhibitor based on a 7-azaindole scaffold.[\[11\]](#) It exhibits a strong binding affinity for ULK1 with an IC₅₀ of 2.0 nM and a MicroScale

Thermophoresis (MST) K_d value of 1.5-4.4 nM.[7] In cellular assays, **MR-2088** effectively inhibits the phosphorylation of the ULK1 substrate ATG13 and prevents the degradation of the autophagy marker p62, with EC₅₀ values of 36 nM and 48 nM, respectively, under different conditions.[7] Furthermore, **MR-2088** has demonstrated synergistic antiproliferative activity when combined with MEK inhibitors like trametinib in KRAS-mutant cancer cell lines.[5][11] Pharmacokinetic studies in mice have shown that **MR-2088** has favorable properties for in vivo studies.[5]

ULK1/2 Signaling Pathway

The ULK1/2 complex is a central hub for the initiation of autophagy, integrating signals from various upstream pathways.



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Caption: The ULK1/2 signaling pathway in autophagy initiation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of ULK1/2 inhibitors.

ULK1 Kinase Activity Assay (ADP-Glo™)

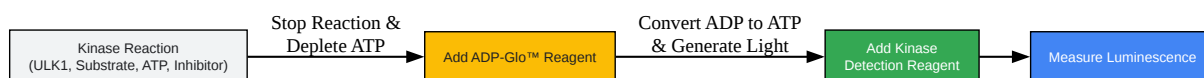
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

- ULK1 Kinase Enzyme System (e.g., Promega, Cat #:V3521)
- Substrate (e.g., Myelin Basic Protein - MBP)
- ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat #: V9101)
- Test inhibitors (e.g., **MR-2088**)

Procedure:

- Prepare a 2X kinase reaction buffer containing the ULK1 enzyme and substrate.
- Add the test inhibitor at various concentrations to the wells of a 384-well plate.
- Initiate the kinase reaction by adding ATP solution to a final concentration of, for example, 100 μ M.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.



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Caption: Workflow for the ADP-Glo™ kinase assay.

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to the target kinase within living cells.[12]

Materials:

- HEK293 cells
- NanoLuc®-ULK1 Fusion Vector
- NanoBRET™ Tracer
- Test inhibitors
- NanoBRET™ Nano-Glo® Substrate

Procedure:

- Transfect HEK293 cells with the NanoLuc®-ULK1 Fusion Vector.
- Seed the transfected cells into a 96-well or 384-well plate.
- Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 2 hours).
- Add the NanoBRET™ tracer to the cells.
- Add the NanoBRET™ Nano-Glo® Substrate.

- Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. The BRET signal decreases as the test inhibitor displaces the tracer from the NanoLuc®-ULK1 fusion protein.

Immunoblotting for Autophagy Markers (p-ATG13 and p62)

Western blotting is used to detect changes in the levels of key autophagy-related proteins.

Materials:

- Cell lysates from cells treated with ULK1/2 inhibitors
- Primary antibodies (e.g., rabbit anti-phospho-ATG13 (Ser318), rabbit anti-p62/SQSTM1)
- HRP-conjugated secondary antibody
- SDS-PAGE gels and blotting apparatus
- Chemiluminescent substrate

Procedure:

- Lyse the treated cells and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply a chemiluminescent substrate.

- Detect the signal using an imaging system. A decrease in p-ATG13 and an increase in p62 levels are indicative of autophagy inhibition.[8][13]

Conclusion

The development of potent and selective ULK1/2 inhibitors has provided valuable tools to investigate the role of autophagy in health and disease. **MR-2088** stands out as a highly potent inhibitor with favorable in vivo properties, making it a promising candidate for further preclinical and potentially clinical investigation, particularly in the context of RAS-driven cancers.[5] The choice of an appropriate inhibitor will depend on the specific experimental needs, considering factors such as potency, selectivity, and cell permeability. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these and other emerging ULK1/2 inhibitors.

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